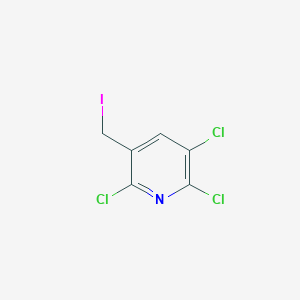

2,3,6-Trichloro-5-(iodomethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloro-5-(iodomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3IN/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDCWUVYAIQOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2,3,6 Trichloro 5 Iodomethyl Pyridine

The synthesis of 2,3,6-Trichloro-5-(iodomethyl)pyridine can be approached through two primary strategies: direct iodination of a suitable precursor or by converting a more readily available halomethyl pyridine (B92270).

Direct Halogenation Strategies

Direct halogenation involves introducing an iodine atom onto the methyl group of a precursor, such as 2,3,6-trichloro-5-methylpyridine (B186384). This approach requires careful selection of reagents and conditions to ensure selectivity for the side-chain over the pyridine ring.

Conversion from Related Halomethyl Pyridines

A more practical and widely used approach for synthesizing alkyl iodides is through halogen exchange reactions, starting from the corresponding alkyl chlorides or bromides.

Halogen Exchange Reactions: Chloromethyl to Iodomethyl Transformation:The conversion of 2,3,6-Trichloro-5-(chloromethyl)pyridine to this compound is efficiently accomplished via the Finkelstein reaction.wikipedia.orgThis is a nucleophilic substitution (SN2) reaction where a chloride or bromide is displaced by an iodide ion.iitk.ac.inbyjus.comThe reaction is typically carried out by treating the chloromethyl compound with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent like acetone (B3395972).wikipedia.orgbyjus.comgauthmath.comThe success of the classic Finkelstein reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride is not and precipitates out of solution, driving the equilibrium towards the formation of the iodoalkane product.wikipedia.orgThis method is particularly effective for primary halides, including benzylic-type halides like the chloromethyl group on the pyridine ring.wikipedia.org

Table 1: Finkelstein Reaction for the Synthesis of this compound

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | The chlorinated precursor molecule. | 2,3,6-Trichloro-5-(chloromethyl)pyridine |

| Reagent | The source of the iodide nucleophile. | Sodium Iodide (NaI) |

| Solvent | A polar aprotic solvent in which the iodide salt is soluble but the resulting chloride salt is not. | Acetone |

| Reaction Type | The underlying chemical mechanism. | SN2 (Substitution Nucleophilic Bimolecular) byjus.com |

| Driving Force | The principle that pushes the reaction to completion. | Precipitation of Sodium Chloride (NaCl) wikipedia.org |

Conversion from Related Halomethyl Pyridines

Optimization of Reaction Conditions for Halogen Exchange

A common and critical transformation in the synthesis of this compound is the halogen exchange reaction, specifically a Finkelstein reaction. This involves converting the analogous 2,3,6-Trichloro-5-(chloromethyl)pyridine to the desired iodo-derivative. The success of this nucleophilic substitution hinges on the optimization of several key parameters to maximize yield and minimize impurities.

The choice of the iodide salt and solvent is paramount. Sodium iodide (NaI) is frequently used in a solvent like acetone. The utility of acetone is twofold: it readily dissolves the sodium iodide and the organic substrate, and it precipitates the sodium chloride byproduct as it forms. This precipitation shifts the reaction equilibrium to favor the formation of the iodinated product. Alternative solvents such as acetonitrile (B52724) or dimethylformamide (DMF) can also be used, depending on the specific requirements of the reaction, such as temperature.

Reaction temperature and duration are also crucial. The reaction is often conducted at an elevated temperature, such as the reflux temperature of acetone, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to degradation or side reactions. Therefore, a balance must be struck. The molar ratio of the iodide salt to the chloromethylpyridine substrate is typically adjusted to have a slight to moderate excess of the iodide salt, ensuring the complete conversion of the starting material.

| Parameter | Common Variations | Rationale and Key Observations |

|---|---|---|

| Iodide Source | Sodium Iodide (NaI), Potassium Iodide (KI) | NaI is generally preferred due to its higher solubility in acetone, facilitating the reaction. |

| Solvent | Acetone, Acetonitrile, Dimethylformamide (DMF) | Acetone is highly effective as it precipitates the NaCl byproduct, driving the reaction forward. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rates, but must be controlled to prevent impurity formation. Reflux in acetone is a common condition. |

| Reactant Ratio | 1.1 to 2.0 equivalents of Iodide Salt | An excess of the iodide salt is used to push the equilibrium towards the product and ensure complete conversion of the starting material. |

Multi-Step Synthesis from Accessible Pyridine Precursors

The construction of the this compound scaffold is typically achieved through multi-step synthetic sequences starting from simpler, more readily available pyridine derivatives.

Strategies Involving Methylation of Pyridine Ring

One synthetic strategy involves the introduction of a methyl group onto a pre-existing polychlorinated pyridine ring. However, achieving regioselective methylation at the C-5 position of a heavily chlorinated pyridine can be challenging. Another approach starts with a less substituted pyridine and introduces the methyl group at an earlier stage.

Sequential Functionalization of Pyridine Ring

A more controlled and common approach involves the sequential functionalization of a pyridine ring, often starting with a methylated pyridine like 3-picoline (3-methylpyridine). This precursor can undergo a series of chlorination reactions to install the chlorine atoms at the 2, 3, and 6 positions. These chlorination steps can be complex, sometimes proceeding through intermediates like 2-chloro-5-methylpyridine (B98176) and 2,3-dichloro-5-methylpyridine. patsnap.com For instance, the synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) has been reported starting from 2-chloro-5-chloromethyl pyridine, which undergoes further extensive chlorination. asianpubs.orgasianpubs.orgresearchgate.net Once the desired 2,3,6-trichloro-5-methylpyridine core is obtained, the final step involves the conversion of the methyl group to an iodomethyl group, typically via a free-radical halogenation to form the chloromethyl intermediate, followed by the halogen exchange described previously.

Catalytic Approaches in Pyridine Functionalization

Modern synthetic chemistry seeks to employ catalytic methods to improve efficiency and selectivity. While traditional methods for pyridine chlorination can be harsh, catalytic approaches for functionalization are an area of active research. Transition-metal catalysis, for example, offers pathways for the direct C-H functionalization of pyridine rings. beilstein-journals.org Rhodium-catalyzed methods have been developed for the methylation of pyridines at the C-3 and C-5 positions using reagents like formaldehyde. nih.govresearchgate.netresearchgate.net Such catalytic C-H activation strategies could, in principle, provide more direct routes to methylated pyridine precursors, potentially reducing the number of synthetic steps required. tcu.edu

Isolation and Purification Techniques for Research Applications

Following the final synthetic step, the crude this compound must be isolated and purified to be suitable for research purposes. The initial workup often involves quenching the reaction mixture and performing a liquid-liquid extraction. The product is extracted into an organic solvent, which is then washed with water or brine to remove inorganic salts and other water-soluble impurities.

The primary method for purification is typically column chromatography over silica (B1680970) gel. A carefully chosen eluent system, usually a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is used to separate the desired product from any remaining starting materials or byproducts. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure compound.

Recrystallization is another powerful technique for purification, provided a suitable solvent or solvent system can be identified. This process involves dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities behind in the solution. The final, purified product's identity and purity are confirmed using analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,6-Trichloro-5-(chloromethyl)pyridine |

| 2,3,6-Trichloro-5-(trichloromethyl)pyridine |

| 2-chloro-5-chloromethyl pyridine |

| 2-chloro-5-methylpyridine |

| 2,3-dichloro-5-methylpyridine |

| 3-picoline (3-methylpyridine) |

| Sodium Iodide |

| Potassium Iodide |

| Sodium Chloride |

| Acetone |

| Acetonitrile |

| Dimethylformamide (DMF) |

| Hexanes |

| Ethyl Acetate |

Chemical Reactivity and Transformative Studies of 2,3,6 Trichloro 5 Iodomethyl Pyridine

Nucleophilic Substitution Reactions at the Iodomethyl Group

The primary mode of reactivity for 2,3,6-trichloro-5-(iodomethyl)pyridine involves nucleophilic substitution at the benzylic-like iodomethyl carbon. The C-I bond is relatively weak and iodide is an excellent leaving group, facilitating displacement by a wide range of nucleophiles. The electron-deficient nature of the trichloropyridine ring further activates the iodomethyl group towards nucleophilic attack.

Reactions with Carbon-Based Nucleophiles (e.g., Cyanides, Organometallics)

The reaction of this compound with carbon-based nucleophiles provides a powerful method for the formation of new carbon-carbon bonds, enabling the extension of the carbon skeleton.

Cyanide ions, typically from sources like sodium or potassium cyanide, are effective carbon nucleophiles that can displace the iodide to form the corresponding nitrile. This reaction is valuable as the nitrile functionality can be further elaborated into carboxylic acids, amines, or ketones.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are also expected to react efficiently with this compound. These strong nucleophiles would attack the electrophilic carbon of the iodomethyl group to yield alkylated or arylated pyridine (B92270) derivatives.

Table 1: Illustrative Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Cyanide | KCN | 2,3,6-Trichloro-5-(cyanomethyl)pyridine |

| Alkyl (Grignard) | CH₃MgBr | 2,3,6-Trichloro-5-ethylpyridine |

Heteroatom Nucleophilic Displacements (e.g., O-, N-, S-Nucleophiles)

A broad range of heteroatom nucleophiles can readily displace the iodide from the iodomethyl group, leading to the formation of ethers, amines, thioethers, and other functionalized pyridine derivatives.

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), react to form ethers. Similarly, carboxylates (RCOO⁻) can be employed to synthesize esters.

Nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, are expected to yield the corresponding primary, secondary, and tertiary amines, respectively. These reactions are fundamental in the synthesis of various biologically active molecules.

Sulfur-based nucleophiles, like thiolates (RS⁻), are highly effective for the formation of thioethers (sulfides). The soft nature of sulfur nucleophiles makes them particularly reactive towards the soft electrophilic carbon of the iodomethyl group.

Table 2: Examples of Heteroatom Nucleophilic Displacements

| Nucleophile Type | Reagent Example | Product Functional Group |

|---|---|---|

| O-Nucleophile | NaOCH₃ | Methoxy (Ether) |

| N-Nucleophile | NH(CH₃)₂ | Dimethylamino (Amine) |

Mechanistic Aspects of SN2 Pathways at the Iodomethyl Carbon

The nucleophilic substitution reactions at the iodomethyl group of this compound are presumed to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comquora.com Several factors support this hypothesis.

The substrate is a primary halide, which is sterically accessible for backside attack by a nucleophile. cureffi.org The transition state of an SN2 reaction involves a pentacoordinate carbon atom, and minimal steric hindrance around the reaction center is crucial for a low activation energy. masterorganicchemistry.com

The reaction rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. cureffi.org The mechanism is a concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. masterorganicchemistry.com

The presence of the electron-withdrawing trichloropyridine ring is expected to stabilize the SN2 transition state. youtube.comresearchgate.net This stabilization arises from the delocalization of developing negative charge on the nucleophile and leaving group into the π-system of the pyridine ring. youtube.com This effect is analogous to the enhanced reactivity of benzylic halides in SN2 reactions. youtube.comresearchgate.net While SN1 pathways are possible for benzylic systems due to carbocation stability, the strong electron-withdrawing nature of the three chlorine atoms on the pyridine ring would destabilize a potential carbocation intermediate, making an SN1 pathway less likely.

Radical Reactions Involving the C-I Bond

The relatively weak carbon-iodine bond in this compound also allows for its participation in radical reactions. These reactions offer alternative pathways for functionalization that are complementary to ionic reactions.

Homolytic Cleavage and Radical Generation

The C-I bond can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to generate a 2,3,6-trichloro-5-(pyridyl)methyl radical and an iodine atom. The stability of the resulting carbon-centered radical is a key factor in the feasibility of these reactions.

The pyridyl)methyl radical is expected to be stabilized by resonance with the adjacent pyridine ring, similar to a benzyl (B1604629) radical. This resonance delocalization of the unpaired electron enhances the stability of the radical intermediate, making its formation more favorable.

Atom Transfer Radical Addition (ATRA) and Cyclization Reactions

The this compound can serve as a radical precursor in Atom Transfer Radical Addition (ATRA) reactions. nih.govmdpi.com In a typical ATRA process, a radical is generated from the C-I bond, which then adds to an alkene or alkyne. nih.gov The resulting radical intermediate can then abstract an iodine atom from another molecule of the starting material to form the product and propagate the radical chain. nih.govrsc.org

This methodology allows for the simultaneous formation of a new carbon-carbon bond and a carbon-iodine bond in the product. The reaction is often initiated by transition metal catalysts or photoredox catalysis. rsc.orgmdpi.com

Intramolecular versions of this reaction, known as Atom Transfer Radical Cyclization (ATRC), can be employed to construct cyclic structures. nih.gov If the pyridine derivative contains an appropriately positioned unsaturated moiety, the initially formed radical can undergo an intramolecular cyclization before the iodine atom transfer step.

Table 3: Potential Radical Reactions and Products

| Reaction Type | Reactant Partner | General Product Structure |

|---|---|---|

| ATRA | Alkene (R-CH=CH₂) | Adduct with new C-C and C-I bonds |

Photochemical Activation of the Iodomethyl Group

The iodomethyl group in this compound is a potential site for photochemical activation. The carbon-iodine bond is significantly weaker than carbon-chlorine or carbon-bromine bonds, making it susceptible to homolytic cleavage upon irradiation with light, typically in the UV or visible range. This process would generate a 2,3,6-trichloropyridin-5-yl)methyl radical and an iodine radical.

The formation of such a radical intermediate opens up various synthetic possibilities. In the absence of other trapping agents, the radical could dimerize, abstract a hydrogen atom from the solvent, or undergo other rearrangements. However, in the presence of suitable substrates, it could participate in a range of radical-mediated reactions. For instance, in the presence of alkenes or alkynes, a radical addition reaction could occur, leading to the formation of new carbon-carbon bonds.

Studies on other organic iodides have shown that the presence of an iodine atom can significantly influence the photochemistry of a molecule. For instance, iodide ions have been shown to affect the triplet state lifetimes of photosensitizers and can lead to the formation of molecular iodine under photochemical conditions nih.gov. While these studies are not directly on an iodomethyl group, they highlight the unique photochemical properties associated with iodine-containing compounds. The photochemical atom transfer radical addition (ATRA) and cyclization (ATRC) reactions of organic compounds containing bromine or iodine with unsaturated partners are known to proceed via the formation of carbon radicals upon cleavage of the carbon-halogen bond by visible light researchgate.net. This suggests a plausible pathway for the reactivity of this compound under photochemical conditions.

Organometallic Coupling Reactions

The halogen substituents on the pyridine ring and the iodomethyl group provide multiple sites for potential organometallic coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The three chlorine atoms on the pyridine ring of this compound are potential handles for various palladium-catalyzed cross-coupling reactions. The reactivity of halopyridines in these reactions is well-established, with the general order of reactivity being I > Br > Cl. While chlorine atoms are generally less reactive, suitable catalysts and reaction conditions can facilitate their participation in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. Polychlorinated pyridines have been successfully employed in Suzuki-Miyaura reactions. For instance, protocols have been developed for the exhaustive alkylation of polychlorinated pyridines with alkyl boronic pinacol (B44631) esters nih.gov. Selective and serial Suzuki-Miyaura reactions of polychlorinated aromatics have also been demonstrated, allowing for the controlled introduction of different substituents nih.gov. A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids in an aqueous phase has been developed, yielding 3,5-dichloro-2-arylpyridines in high yields researchgate.net. This suggests that the chlorine atoms in this compound could undergo Suzuki-Miyaura coupling, likely with some degree of regioselectivity depending on the electronic and steric environment of each chlorine atom.

| Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Alkyl Boronic Pinacol Esters | Pd catalyst, Ad2PnBu ligand, LiOtBu base | Exhaustive Alkylation | nih.gov |

| Arylboronic Acids | Palladium Acetate (ligand-free), aqueous phase | Arylated Pyridines | researchgate.net |

| Alkyl Pinacol Boronic Esters | Novel Suzuki-Miyaura protocols | Selective Mono- or Di-alkylation/arylation | nih.gov |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst wikipedia.orglibretexts.orgnih.gov. The Sonogashira coupling is a versatile method for the formation of carbon-carbon triple bonds and has been applied to a wide range of substrates, including heterocyclic halides wikipedia.orgorganic-chemistry.orgyoutube.com. Given the successful application of this reaction to other halopyridines, it is plausible that the chlorine atoms of this compound could undergo Sonogashira coupling to introduce alkynyl moieties.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex wikipedia.orgorganic-chemistry.org. This reaction is known for its high functional group tolerance and has been used in the synthesis of complex molecules, including those containing pyridine rings orgsyn.orgyoutube.com. The versatility of the Negishi coupling suggests its potential applicability to this compound for the introduction of various alkyl, aryl, or vinyl groups.

The iodomethyl group presents another reactive site for organometallic catalysis. The carbon-iodine bond is susceptible to oxidative addition to a low-valent transition metal center, such as palladium(0) or nickel(0), which is a key step in many cross-coupling catalytic cycles bdu.ac.in. This would form a (2,3,6-trichloropyridin-5-yl)methyl-metal-iodide intermediate. This intermediate could then undergo further reactions, such as transmetalation followed by reductive elimination in a typical cross-coupling sequence, to form a new carbon-carbon bond at the methylene (B1212753) position.

Alternatively, the iodomethyl group could be a precursor for the in-situ generation of an organometallic reagent. For example, reaction with an active metal like zinc could form a (2,3,6-trichloropyridin-5-yl)methylzinc iodide reagent. This organozinc compound could then be used in a Negishi-type coupling reaction with another organic halide. The Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple to form a cyclopropane, is an example of the reactivity of an iodomethyl group with zinc wikipedia.org.

The unique properties of iodide as a ligand in transition metal catalysis are also noteworthy. Iodide can influence various steps in a catalytic cycle, including oxidative addition and reductive elimination, and can also act as a good nucleophile rsc.org.

Functional Group Interconversions on the Pyridine Ring

The chlorine atoms on the pyridine nucleus are not only sites for cross-coupling reactions but also for various functional group interconversions, such as nucleophilic aromatic substitution and reduction.

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with electron-withdrawing groups like halogens masterorganicchemistry.com. The reactivity of halopyridines in SNAr reactions is generally in the order F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions nih.gov. The positions of the chlorine atoms at C2, C3, and C6 in this compound will influence their relative reactivity.

Generally, halogens at the 2- and 4-positions (ortho and para to the nitrogen) of the pyridine ring are more reactive towards nucleophilic substitution than a halogen at the 3-position (meta to the nitrogen) youtube.com. This is because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para position, thus stabilizing the intermediate. Therefore, in this compound, the chlorine atoms at the 2- and 6-positions are expected to be more susceptible to nucleophilic displacement by nucleophiles such as alkoxides, thiolates, and amines compared to the chlorine at the 3-position sci-hub.se.

| Nucleophile | Position of Substitution | Product Type | Reference |

| Sodium Methoxide | 2- or 4-position | Methoxy Pyridine | youtube.com |

| Sodium Phenoxide | 2-position | Phenoxy Pyridine | sci-hub.se |

| Sodium Phenylthiolate | 2-position | Phenylthio Pyridine | sci-hub.se |

Selective transformation of the different halogen atoms in this compound would be a valuable synthetic strategy.

Selective Reduction: It may be possible to selectively reduce one or more of the carbon-halogen bonds. Catalytic hydrogenation is a common method for the reduction of aryl halides. The reactivity of the different halogens towards reduction would likely follow the order I > Br > Cl, based on bond strength. Therefore, the iodomethyl group would be the most susceptible to hydrogenolysis. It might be possible to find conditions for the selective reduction of the C-I bond while leaving the C-Cl bonds intact.

Selective Substitution: As discussed in section 3.4.1, the inherent difference in reactivity of the chlorine atoms at the 2, 6-, and 3-positions could be exploited for selective nucleophilic substitution. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it might be possible to achieve monosubstitution at the more reactive 2- or 6-position.

Furthermore, the principles of aliphatic nucleophilic substitution could apply to the iodomethyl group, which is a primary alkyl iodide libretexts.org. It would be expected to readily undergo SN2 reactions with a variety of nucleophiles, likely under milder conditions than those required for the substitution of the chlorine atoms on the aromatic ring. This difference in reactivity could be exploited for the selective functionalization of the iodomethyl group.

Lack of Specific Research Findings on the Chemo- and Regioselectivity of this compound

The inherent structure of this compound presents multiple potential sites for nucleophilic attack: the three chlorine atoms attached to the pyridine ring and the iodine atom on the methyl substituent. Understanding the chemo- and regioselectivity would require experimental studies that subject this compound to various nucleophiles under different reaction conditions to determine which site is preferentially attacked.

In principle, the iodomethyl group would be expected to be a reactive site for SN2-type reactions due to the excellent leaving group ability of iodide. Simultaneously, the electron-deficient nature of the trichlorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The interplay between these two reactive pathways would define the chemo- and regioselectivity. Factors such as the nature of the nucleophile (hard vs. soft), solvent polarity, and reaction temperature would be critical in determining the outcome of such reactions.

However, without specific published research, any discussion on the chemo- and regioselectivity of this particular compound would be purely speculative and would not meet the requirement for scientifically accurate and detailed research findings as stipulated in the instructions. The generation of data tables and a thorough, informative article is contingent on the availability of such primary research data.

Therefore, the section on "Chemo- and Regioselectivity in Complex Reaction Environments" for this compound cannot be completed at this time due to the absence of specific scientific studies on this compound.

An extensive search for scientific literature regarding the specific applications of This compound has been conducted. The goal was to find detailed research findings for its use as a synthetic building block in academic research, following the precise outline provided.

The search results indicate that while the compound is listed by some chemical suppliers, there is a significant lack of published academic research detailing its specific use in the requested applications. The scientific literature predominantly features related but chemically distinct compounds, such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine (B6317128) asianpubs.orgasianpubs.orgresearchgate.netgoogle.com and 2,3,6-Trichloro-5-(trifluoromethyl)pyridine . The different functional group (iodomethyl vs. trichloromethyl or trifluoromethyl) imparts substantially different chemical reactivity, making the data for these analogues inapplicable to the specified compound.

General searches for the synthesis of polycyclic pyridines, researchgate.netnih.govorganic-chemistry.org pyridine-fused architectures, bohrium.comrsc.org research probes, nih.govmdpi.com and chemical libraries researchgate.netnih.govnih.gov did not yield any specific examples that utilize this compound as a starting material or intermediate.

Consequently, due to the absence of specific and verifiable research findings in the provided search results, it is not possible to generate a scientifically accurate article that adheres to the detailed structure and content requirements of the request.

Applications of 2,3,6 Trichloro 5 Iodomethyl Pyridine As a Synthetic Building Block in Academic Research

Development of New Synthetic Methodologies

Exploration of Novel Reaction Pathways Utilizing the Iodomethyl Functionality

The iodomethyl group (-CH₂I) is a potent electrophilic site, making 2,3,6-trichloro-5-(iodomethyl)pyridine an excellent substrate for a variety of nucleophilic substitution reactions. The carbon-iodine bond is weaker and more polarizable than its chloro- and bromo- analogues, rendering the compound highly susceptible to displacement by a wide range of nucleophiles. This enhanced reactivity allows for the exploration of novel synthetic transformations under milder conditions than might be required for less reactive precursors.

One of the most fundamental and widely utilized transformations of the iodomethyl group is the Finkelstein reaction . byjus.comwikipedia.org While this reaction is typically used to synthesize alkyl iodides from other alkyl halides, the reverse is also synthetically useful. In the context of this compound, it is plausible that this compound is synthesized from its chloromethyl precursor, 2,3,6-trichloro-5-(chloromethyl)pyridine, through a Finkelstein-type halogen exchange. byjus.comwikipedia.org The synthesis of the related 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) has been documented, proceeding from 2-chloro-5-chloromethyl pyridine (B92270). asianpubs.orgresearchgate.netasianpubs.org This suggests a viable pathway to the chloromethyl precursor needed for the Finkelstein reaction.

The primary utility of the iodomethyl functionality in this compound lies in its role as a superior leaving group in SN2 reactions. byjus.com This facilitates the introduction of a diverse array of functional groups at the 5-position of the pyridine ring. The general scheme for such nucleophilic substitution reactions is depicted below:

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Product | Potential Functional Group Introduced |

|---|---|---|

| RO⁻ (Alkoxide) | 2,3,6-Trichloro-5-(alkoxymethyl)pyridine | Ether |

| RS⁻ (Thiolate) | 2,3,6-Trichloro-5-(alkylthiomethyl)pyridine | Thioether |

| N₃⁻ (Azide) | 5-(Azidomethyl)-2,3,6-trichloropyridine | Azide (B81097) |

| CN⁻ (Cyanide) | (2,3,6-Trichloropyridin-5-yl)acetonitrile | Nitrile |

| R₂NH (Amine) | N-((2,3,6-Trichloropyridin-5-yl)methyl)dialkylamine | Tertiary Amine |

| RCOO⁻ (Carboxylate) | (2,3,6-Trichloropyridin-5-yl)methyl carboxylate | Ester |

The introduction of these varied functionalities paves the way for the synthesis of novel compounds with potentially interesting biological or material properties. For instance, the introduction of an azide group allows for subsequent "click" chemistry reactions, while the formation of a nitrile provides a handle for further elaboration into carboxylic acids, amines, or ketones.

Beyond simple nucleophilic substitutions, the iodomethyl group can participate in more complex, metal-catalyzed cross-coupling reactions. While less common for sp³-hybridized carbons compared to their sp² counterparts, reactions such as the Sonogashira coupling of terminal alkynes with alkyl halides can be facilitated under specific conditions, leading to the formation of extended π-systems. soton.ac.uk

Contribution to Retrosynthetic Strategies for Polysubstituted Pyridines

Retrosynthetic analysis is a powerful tool in synthetic planning, where a target molecule is deconstructed into simpler, commercially available starting materials. nih.gov The compound this compound serves as a valuable synthon in the retrosynthesis of polysubstituted pyridines due to the predictable and high-yielding reactions of its iodomethyl group.

In a retrosynthetic sense, the C-Nu bond (where Nu is a nucleophilically introduced group) in a target molecule can be disconnected to reveal the this compound synthon and the corresponding nucleophile. This is a key step in simplifying the synthetic challenge, as it reliably points to a robust and versatile starting material.

For example, in the retrosynthesis of a target molecule containing a 2,3,6-trichloropyridin-5-ylmethylamine moiety, a key disconnection would be the C-N bond, leading back to this compound and the corresponding amine as starting materials.

Table 2: Retrosynthetic Disconnections Involving this compound

| Target Moiety | Retrosynthetic Disconnection | Precursors |

|---|---|---|

| 2,3,6-Trichloro-5-(alkoxymethyl)pyridine | C-O Bond | This compound + Alkoxide |

| (2,3,6-Trichloropyridin-5-yl)acetonitrile | C-C Bond | This compound + Cyanide |

| 5-(Arylthiomethyl)-2,3,6-trichloropyridine | C-S Bond | This compound + Arylthiolate |

The utility of this compound in retrosynthesis is further enhanced by the potential for subsequent modifications of the chloro-substituents on the pyridine ring. The chlorine atoms at the 2-, 3-, and 6-positions exhibit differential reactivity towards nucleophilic aromatic substitution, allowing for a stepwise and controlled introduction of other functional groups. koreascience.krrsc.orgzenodo.org This enables the design of synthetic routes to a wide array of highly functionalized and complex pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgnih.gov The chemoselective metallation of chloropyridines also presents a pathway for further functionalization. rsc.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies in Research

X-ray Diffraction Studies

Single Crystal X-ray Structure Elucidation

No published single crystal X-ray structure for 2,3,6-Trichloro-5-(iodomethyl)pyridine was found.

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, no analysis of the crystal packing or non-biological intermolecular interactions for this compound can be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 1D and 2D NMR Techniques for Structural Confirmation

Detailed 1D and 2D NMR spectroscopic data (such as COSY, HSQC, HMBC, NOESY) for the definitive structural confirmation of this compound are not available in the public domain.

Solid-State NMR for Polymorphic Studies or Complex Architectures

There are no known studies employing solid-state NMR for the investigation of polymorphism or complex architectures of this compound.

Dynamic NMR for Conformational or Exchange Processes

Information regarding the use of dynamic NMR to study conformational changes or exchange processes in this compound could not be found.

While research exists for analogous compounds such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine (B6317128), the strict focus of this article on the iodomethyl derivative prevents the inclusion of that data. Further research would be required to be synthesized and characterized this compound to enable the advanced analyses outlined above.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and analysis of organic molecules. For a halogenated compound like this compound, MS techniques provide definitive information on its molecular weight, elemental composition, fragmentation behavior, and purity.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula for this compound is C₆H₃Cl₃IN.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of the monoisotopic molecular ion [M]⁺ of this compound can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁴N, and ¹²⁷I).

The presence of three chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This distinctive pattern, combined with the high mass accuracy measurement from HRMS, provides powerful evidence for confirming the presence and number of chlorine atoms in the molecule. nih.gov Methods for the selective identification of organo-iodine compounds using LC-HRMS have been developed, which can determine the accurate mass and elemental composition of precursor ions. researchgate.netresearchgate.netbohrium.com

Interactive Data Table: Theoretical Isotopic Distribution for [C₆H₃Cl₃IN]⁺

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [M]⁺ | 348.8113 | 100.00 |

| [M+2]⁺ | 350.8084 | 97.86 |

| [M+4]⁺ | 352.8054 | 31.78 |

| [M+6]⁺ | 354.8025 | 3.44 |

Note: This table represents the predicted isotopic cluster for the molecular ion of this compound. The relative abundances are calculated based on the natural isotopic distribution of chlorine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound is expected to be dictated by the relative strengths of its chemical bonds. The Carbon-Iodine (C-I) bond is the weakest bond in the molecule and, therefore, the most likely to cleave first. docbrown.infodocbrown.info

A plausible primary fragmentation pathway involves the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•), or the heterolytic cleavage leading to the formation of a stable benzyl-type carbocation. thieme-connect.de Another common pathway for iodo-compounds is the loss of a hydrogen iodide (HI) molecule. nih.gov Subsequent fragmentations would likely involve the sequential loss of chlorine atoms (Cl•) or hydrogen chloride (HCl) from the pyridine (B92270) ring. rsc.org The study of fragmentation mechanisms in pyridine derivatives using accurate mass data allows for the distinction between alternative fragmentation pathways. nih.gov

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

| 348.81 | Loss of I• | 221.94 | [C₆H₃Cl₃N]⁺ (Trichloropyridinylmethyl cation) |

| 348.81 | Loss of HI | 220.93 | Ion of 2,3,6-trichloro-5-vinylpyridine |

| 221.94 | Loss of Cl• | 186.98 | [C₆H₃Cl₂N]⁺ (Dichloropyridinylmethyl cation) |

| 221.94 | Loss of HCl | 185.97 | Ion of dichlorovinylpyridine |

| 186.98 | Loss of Cl• | 152.02 | [C₆H₃ClN]⁺ (Chloropyridinylmethyl cation) |

Note: The m/z values are monoisotopic masses. The proposed fragmentation pathways are hypothetical and based on established chemical principles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the purity of this compound. The analysis of halogenated compounds by GC-MS is a well-established method. cdc.govresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer for detection. nih.gov This allows for the identification of any volatile synthetic precursors, by-products, or residual solvents, thereby providing a comprehensive purity profile. However, the analysis of organo-iodine compounds by GC-MS can sometimes be challenging due to their potential thermal lability; the C-I bond can break in the high-temperature environment of the GC injector or ion source. avivanalytical.com Using a "cold EI" (Electron Ionization) source can mitigate this issue by reducing in-source decomposition and preserving the molecular ion. avivanalytical.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the molecular structure. For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a mode to be Raman active, there must be a change in the molecule's polarizability. edinst.com

Characterization of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its distinct functional groups. The low symmetry of the molecule (C₁ point group) means that all 33 of its normal vibrational modes are, in principle, active in both IR and Raman spectroscopy. aps.org

Key expected vibrational frequencies include:

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. Ring stretching vibrations (ν(C=C), ν(C=N)) typically appear in the 1600-1400 cm⁻¹ region. Ring breathing and trigonal ring breathing modes are found near 1000 cm⁻¹. researchgate.netmdpi.com

C-H Vibrations: Aromatic C-H stretching (ν(C-H)) occurs above 3000 cm⁻¹, while out-of-plane C-H bending (γ(C-H)) is observed in the 900-700 cm⁻¹ range. The CH₂ group of the iodomethyl substituent will have symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹.

C-Cl Vibrations: The C-Cl stretching vibrations (ν(C-Cl)) are strong in the IR spectrum and typically appear in the 800-600 cm⁻¹ region.

C-I Vibration: The C-I stretching vibration (ν(C-I)) is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak | Medium |

| Aliphatic C-H | Stretching | 2960-2850 | Medium | Medium |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 | Medium-Strong | Medium-Strong |

| Pyridine Ring | Ring Breathing | ~1000 | Weak | Strong |

| C-Cl | Stretching | 800-600 | Strong | Medium |

| C-I | Stretching | 600-500 | Medium | Strong |

Analysis of Vibrational Modes in Relation to Molecular Structure

The vibrational spectrum of this compound is directly related to its three-dimensional structure. The number, position, and intensity of the observed bands are determined by the molecule's symmetry, bond strengths, and atomic masses.

The substitution pattern on the pyridine ring significantly influences the vibrational modes. The presence of four different substituents (three Cl atoms and one CH₂I group) at positions 2, 3, 5, and 6 lowers the molecular symmetry. This lack of symmetry means that vibrational modes that might be forbidden or degenerate in a more symmetrical molecule like pyridine itself become active and distinct. aps.org

For example, the ring breathing mode, which is a symmetric vibration in unsubstituted pyridine and appears as a strong, sharp band in the Raman spectrum around 992 cm⁻¹, would be altered in frequency and intensity by the heavy halogen substituents. mdpi.com The coupling of vibrations between the iodomethyl group and the pyridine ring, as well as between the multiple C-Cl bonds, can lead to a complex spectrum in the fingerprint region (below 1500 cm⁻¹). A detailed analysis of these complex patterns, often aided by computational methods like Density Functional Theory (DFT), can provide precise information about the molecule's conformation and electronic structure.

Theoretical and Computational Studies on 2,3,6 Trichloro 5 Iodomethyl Pyridine

Electronic Structure and Molecular Orbital Analysis

A thorough understanding of the electronic characteristics of 2,3,6-trichloro-5-(iodomethyl)pyridine is fundamental to predicting its reactivity and potential applications. Computational chemistry provides powerful tools to probe these properties at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like this compound.

DFT calculations would involve solving the Kohn-Sham equations for the molecule. A typical approach would utilize a functional, such as B3LYP or ωB97X-D, combined with a suitable basis set, for instance, 6-311+G(d,p) for the lighter atoms and a basis set with effective core potentials like LANL2DZ for the iodine atom to account for relativistic effects. These calculations would yield the optimized molecular geometry, vibrational frequencies, and various electronic properties.

Table 1: Hypothetical Ground State Properties of this compound from DFT Calculations

| Property | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Rotational Constants | A: Value, B: Value, C: Value | GHz |

| Polarizability | Value | ų |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

HOMO-LUMO Energy Gaps and Frontier Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govijesit.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. nih.gov The spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, one might hypothesize that the HOMO would have significant contributions from the pyridine (B92270) ring and the iodine atom, while the LUMO would likely be distributed over the electron-deficient pyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy | Unit |

| HOMO | Value | eV |

| LUMO | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Note: These values are illustrative and require computational verification.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and resonance. nih.govnih.gov For this compound, NBO analysis would provide quantitative insights into the nature of the C-Cl, C-I, and C-N bonds, as well as the delocalization of electron density within the pyridine ring.

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction pathway.

Computational Elucidation of Reaction Pathways and Transition States

For a molecule like this compound, computational methods could be used to explore various potential reactions, such as nucleophilic substitution at the iodomethyl group or on the pyridine ring. By performing a PES scan, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Transition state structures are saddle points on the PES and can be located using various optimization algorithms. Frequency calculations are then performed to confirm the nature of the stationary points; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Energies and Reaction Thermodynamics

Once the transition states are located and confirmed, the activation energy for a given reaction can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the kinetic barrier of the reaction.

Table 3: Hypothetical Reaction Data for a Nucleophilic Substitution on this compound

| Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | Value | kcal/mol |

| Enthalpy of Reaction (ΔH) | Value | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | Value | kcal/mol |

Note: These values are hypothetical and would depend on the specific nucleophile and reaction conditions being modeled.

Conformer Analysis and Intramolecular Interactions

The three-dimensional structure and internal forces of this compound are crucial for understanding its chemical behavior. Computational analysis allows for a detailed examination of its conformational preferences and the non-covalent interactions that govern its structure.

The flexibility of the iodomethyl (-CH₂I) group attached to the pyridine ring gives rise to different conformers. The orientation of this group relative to the pyridine ring can be defined by the dihedral angle (τ) involving the C5-C(CH₂)-I-C atoms. Computational methods, such as Density Functional Theory (DFT), are commonly employed to determine the potential energy surface of the molecule as a function of this dihedral angle.

Theoretical studies on similar substituted pyridines suggest that the conformational preference is dictated by a balance of steric and electronic effects. nih.gov For this compound, the bulky chlorine atoms at positions 2 and 6, and the iodine atom of the iodomethyl group, would likely result in significant steric hindrance. This would favor conformations where the iodomethyl group is oriented away from the adjacent chloro substituent. It is hypothesized that the most stable conformers would have the C-I bond positioned to minimize steric clashes with the pyridine ring and its substituents. The relative energies of different conformations can be calculated to identify the global minimum and other low-energy conformers that may be populated at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-Cα-I) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-periplanar | ~0° | 5.8 |

| Gauche | ~±60° | 1.5 |

Note: This table presents hypothetical data based on computational studies of similarly substituted aromatic compounds. The values are illustrative of the expected energetic differences between conformers.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. These analyses would likely reveal a complex network of interactions, including potential C-H···Cl and Cl···I contacts, that influence the preferred three-dimensional structure of the molecule.

Spectroscopic Property Prediction

Computational chemistry provides a robust framework for predicting the spectroscopic properties of molecules, which is invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. mdpi.com

For this compound, the ¹H NMR spectrum is expected to show a singlet for the proton at position 4 of the pyridine ring and a singlet for the methylene (B1212753) protons of the iodomethyl group. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the aromatic ring current. pw.edu.pl Similarly, the ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts reflecting the substitution pattern. Comparing calculated chemical shifts with experimental data, when available, can confirm the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H4 | 8.1 - 8.4 |

| -CH₂I | 4.5 - 4.8 |

| C2 | 150 - 153 |

| C3 | 138 - 141 |

| C4 | 145 - 148 |

| C5 | 130 - 133 |

| C6 | 152 - 155 |

| -CH₂I | 5 - 8 |

Note: This table contains predicted chemical shift ranges based on computational models and data for similar halogenated pyridine compounds. pw.edu.plasianpubs.org These values are for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. Computational frequency calculations can predict the vibrational spectrum, aiding in the assignment of experimental bands to specific molecular motions. acs.orgresearchgate.net

The predicted vibrational spectrum of this compound would exhibit characteristic bands for the pyridine ring stretching and bending modes, C-H vibrations, C-Cl stretching modes, and vibrations involving the iodomethyl group. documentsdelivered.comcdnsciencepub.com The frequencies of these vibrations are influenced by the masses of the atoms and the strength of the chemical bonds. For instance, the C-I stretching vibration is expected at a lower frequency compared to C-Cl or C-H stretching vibrations due to the larger mass of the iodine atom. These predicted spectra serve as a valuable reference for experimentalists in identifying and characterizing the compound. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine ring C-C/C-N stretching | 1550 - 1350 |

| C-H in-plane bending | 1250 - 1100 |

| C-Cl stretching | 850 - 650 |

| C-I stretching | 600 - 500 |

| Pyridine ring out-of-plane bending | 800 - 700 |

Note: The frequency ranges in this table are illustrative and based on computational studies of various halogenated pyridines. asianpubs.orgdocumentsdelivered.com Actual values may vary.

Mechanistic Investigations of Chemical Transformations Involving 2,3,6 Trichloro 5 Iodomethyl Pyridine

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism is a multifaceted process that involves a combination of kinetic, isotopic, and spectroscopic techniques to map the entire reaction coordinate.

Kinetic Studies for Rate-Determining Steps

Kinetic studies are paramount in determining the rate of a chemical reaction and identifying the slowest step in a multi-step sequence, known as the rate-determining step. khanacademy.orglibretexts.org The rate law, an experimentally determined mathematical expression, describes how the rate of reaction depends on the concentration of each reactant. For a hypothetical reaction of 2,3,6-trichloro-5-(iodomethyl)pyridine with a nucleophile (Nu), the progress of the reaction would be monitored over time to determine the reaction order with respect to each reactant.

Table 1: Hypothetical Rate Data for the Reaction of this compound with a Nucleophile

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes to demonstrate how kinetic studies would be used to determine the rate law.

Isotope Labeling Experiments to Probe Atom Connectivity Changes

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways. nih.govchemrxiv.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the position of that atom in the product can be determined using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. scripps.edu

In the context of this compound, several informative isotope labeling experiments could be envisioned. For example, to confirm that a nucleophilic substitution reaction occurs at the iodomethyl group, one could synthesize the starting material with a ¹³C label at the methyl carbon. Analysis of the product would reveal if the ¹³C label is located at the corresponding position, confirming that the substitution took place at that site and the pyridine (B92270) ring remained intact.

Another potential application would be to investigate rearrangement reactions. If a reaction were to induce rearrangement of the pyridine ring, labeling one of the ring carbons or the nitrogen atom with an appropriate isotope would allow for the tracking of its position in the final product structure. While specific isotope labeling studies on this compound have not been reported, the general strategies are well-established in the study of reaction mechanisms for a wide variety of organic molecules, including other pyridine derivatives. nih.gov

Intermediate Identification and Characterization

Many chemical reactions proceed through one or more transient species known as reaction intermediates. khanacademy.org The direct detection and characterization of these intermediates provide compelling evidence for a proposed reaction mechanism. Techniques such as electrospray ionization-mass spectrometry (ESI-MS), NMR spectroscopy at low temperatures, and transient absorption spectroscopy are often employed for this purpose. nih.gov

In reactions involving this compound, several types of intermediates might be formed depending on the reaction conditions. For example, in a potential SN1 reaction at the iodomethyl group, a resonance-stabilized pyridyl-5-methyl carbocation could be formed. Attempts to detect this intermediate could involve carrying out the reaction in a superacid medium at low temperature and analyzing the solution by NMR spectroscopy.

Alternatively, reactions involving the substitution of the chlorine atoms on the pyridine ring would likely proceed through a Meisenheimer-type intermediate, a negatively charged species formed by the addition of a nucleophile to the aromatic ring. The high electron deficiency of the trichlorinated pyridine ring would stabilize such an intermediate. Mass spectrometry is a particularly sensitive technique for detecting charged intermediates. nih.gov For instance, a reaction mixture could be analyzed by ESI-MS to look for the mass-to-charge ratio corresponding to the proposed intermediate. Although no specific intermediates have been characterized for reactions of this compound, the synthesis of related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) involves intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine, which are stable enough to be isolated and characterized. nih.gov

Stereochemical Outcomes of Reactions

When a chemical transformation can lead to the formation of stereoisomers, the study of the stereochemical outcome is crucial for understanding the reaction mechanism and for applications where a specific stereoisomer is desired.

Diastereoselectivity and Enantioselectivity in Transformations

Reactions of this compound could potentially generate new stereocenters, leading to the formation of diastereomers or enantiomers. For instance, if the iodomethyl group were to react with a chiral nucleophile, the product could be a mixture of diastereomers. The ratio of these diastereomers (diastereoselectivity) would provide insight into the transition state geometry of the reaction.

Similarly, if a reaction were to create a new chiral center in the presence of a chiral catalyst, an excess of one enantiomer over the other (enantioselectivity) might be observed. While there are no specific reports on the diastereoselective or enantioselective reactions of this compound, the principles of asymmetric synthesis are broadly applicable. The steric and electronic properties of the trichloropyridyl group would undoubtedly influence the stereochemical course of such reactions.

Chirality Transfer in Reactions Involving the Iodomethyl Group

Chirality transfer refers to a reaction in which the stereochemical information from a chiral center in a reactant is transmitted to a new chiral center in the product. To study this in the context of this compound, one would first need to prepare an enantiomerically enriched starting material, for example, by replacing one of the hydrogens of the iodomethyl group with deuterium (B1214612) to create a chiral center (R- or S-2,3,6-trichloro-5-(deuteroiodomethyl)pyridine).

Subsequent reaction at this chiral center, for instance, a substitution of the iodide, could proceed with inversion of configuration (typical for an SN2 mechanism), retention of configuration, or racemization (typical for an SN1 mechanism involving a planar carbocation intermediate). Determining the stereochemistry of the product would thus provide strong evidence for the operative mechanism at the iodomethyl group. As with other aspects of this compound's reactivity, specific experimental data on chirality transfer is not available.

Future Research Directions and Unexplored Reactivity of 2,3,6 Trichloro 5 Iodomethyl Pyridine

Development of Sustainable Synthetic Routes

The industrial synthesis of complex halogenated pyridines often involves multi-step processes that may rely on harsh reagents and generate significant waste. asianpubs.orgresearchgate.netgoogle.com Future research must prioritize the development of more environmentally benign and efficient synthetic pathways to 2,3,6-trichloro-5-(iodomethyl)pyridine and its precursors.

Green Chemistry Approaches to Synthesis

Another promising area is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically shorten reaction times, increase yields, and reduce solvent volumes compared to conventional heating methods. nih.govmdpi.com Investigating the chlorination and iodination steps under microwave conditions could lead to a more efficient and greener synthesis of the title compound.

Table 1: Potential Green Chemistry Strategies for Synthesis

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Advantages |

| Multicomponent Reactions (MCRs) | Synthesis of a di- or tri-substituted pyridine (B92270) core. | High atom economy, reduced number of steps, lower waste. researchgate.net |

| Microwave-Assisted Synthesis | Acceleration of chlorination or iodination steps. | Shorter reaction times, higher yields, energy efficiency. mdpi.com |

| Flow Chemistry | Continuous production of intermediates or the final product. | Enhanced safety, better process control, easy scalability. |

| Solvent-Free Reactions | Performing reactions under neat or mechanochemical (ball-milling) conditions. | Reduced solvent waste, potentially novel reactivity. mdpi.com |

Utilization of Renewable Resources or Less Hazardous Reagents

A long-term goal for sustainable chemical production is the use of renewable feedstocks. Research has demonstrated the feasibility of producing pyridine bases from biomass-derived sources like glycerol (B35011). rsc.orgresearchgate.net Catalytic thermo-conversion of glycerol with ammonia (B1221849) over zeolites can yield a mixture of pyridines, which could potentially be functionalized further. rsc.org While this technology is still developing, it represents a paradigm shift away from petroleum-based starting materials. acsgcipr.org

Furthermore, the replacement of hazardous reagents is a key tenet of green chemistry. Traditional chlorination methods can use harsh chemicals. Future work could explore selective C-H halogenation techniques that are more benign. Similarly, for the iodination step, exploring alternatives to conventional iodinating agents could improve the sustainability profile of the synthesis. For example, designing phosphine (B1218219) reagents for selective halogenation represents an innovative, albeit complex, strategy for functionalizing pyridine rings. researchgate.net

Novel Catalytic Applications

The unique electronic and steric properties of this compound make it an intriguing candidate for use in or as a precursor to novel catalysts.

Investigation of Organocatalytic or Photocatalytic Transformations

The field of organocatalysis, which uses small organic molecules to catalyze reactions, has grown immensely. mdpi.commdpi.com The iodomethyl group in the target compound is a key functional handle. It is an excellent leaving group in nucleophilic substitution reactions and can participate in radical processes. This reactivity could be harnessed in organocatalyzed transformations. For instance, the compound could serve as a substrate in enantioselective alkylations of nucleophiles catalyzed by chiral amines or phase-transfer catalysts.

Visible-light photocatalysis offers another exciting frontier. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon interaction with a suitable photocatalyst, generating a pyridyl-methyl radical. This radical could then engage in a variety of coupling reactions, such as Giese additions to electron-deficient alkenes or cross-coupling with other radical precursors, all under mild, light-driven conditions.

Design of Metal-Organic Framework (MOF) Based Catalysts

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com Pyridine-containing ligands are widely used in MOF synthesis due to the coordinating ability of the nitrogen atom. rsc.orgacs.orgresearchgate.net

This compound could serve as a precursor to a novel MOF ligand. The iodomethyl group can be readily converted into other functional groups suitable for MOF construction, such as a carboxylate, tetrazole, or phosphonate. For example, nucleophilic substitution with cyanide followed by hydrolysis would yield a pyridylacetic acid derivative.

Table 2: Proposed Ligand Synthesis for MOF Application

| Reaction on Iodomethyl Group | Reagent(s) | Resulting Linker Functionality |

| Substitution & Hydrolysis | 1. KCN2. H₃O⁺, Δ | Carboxylic Acid (-CH₂COOH) |

| Arbuzov Reaction | P(OEt)₃ | Diethyl Phosphonate (-CH₂PO(OEt)₂) |

| Substitution | Sodium Azide (B81097) (NaN₃) | Azide (-CH₂N₃) |

| Substitution | 4-mercaptobenzoic acid | Thioether-Carboxylate (-S-C₆H₄-COOH) |

A MOF constructed from such a ligand would possess unique characteristics. The trichlorinated pyridine ring would impart significant electronic effects, potentially enhancing the catalytic activity of the metal nodes. The bulky chlorine atoms would also influence the pore environment of the MOF, which could lead to shape-selective catalytic properties. Such MOFs could be investigated for applications in gas separation, sensing, or heterogeneous catalysis.

Exploratory Derivatization for Advanced Materials Research

The true potential of this compound lies in its use as a versatile scaffold for building more complex molecules for materials science. The two distinct types of reactive sites—the iodomethyl group and the ring chlorine atoms—allow for orthogonal or sequential functionalization.

The iodomethyl group is highly susceptible to S(_N)2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carboxylates), allowing for the attachment of various functional moieties. The chlorine atoms, particularly at the 2- and 6-positions, are activated toward nucleophilic aromatic substitution (S(_N)Ar) and can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This dual reactivity opens the door to synthesizing novel materials. For example, coupling a fluorescent dye to the iodomethyl position and then using the chlorine atoms to polymerize the molecule could lead to new fluorescent polymers for sensing or imaging applications. Attaching this pyridine derivative to electrode surfaces via the iodomethyl group could create modified electrodes with tailored electronic properties for applications in electrocatalysis or energy storage. The combination of a π-deficient, halogen-rich aromatic system with custom-installed functional groups makes it a prime candidate for creating materials with interesting optical, electronic, or self-assembly properties.

Table 3: Potential Derivatization Reactions and Material Applications

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group | Potential Application |

| -CH₂I | S(_N)2 | Thiols (R-SH), Amines (R-NH₂), Phenols (Ar-OH) | Thioethers, Amines, Ethers | Synthesis of biologically active molecules, functional monomers. |

| Ring-Cl | Suzuki Coupling | Arylboronic acids | Aryl groups | Conjugated polymers, liquid crystals, OLED materials. |

| Ring-Cl | Sonogashira Coupling | Terminal alkynes | Alkynyl groups | Molecular wires, functional polymers. |

| Ring-Cl | Buchwald-Hartwig | Amines, Amides | Amino/Amido groups | Pharmaceutical intermediates, ligands for catalysis. |

Future research in these areas will undoubtedly uncover novel reactivity and applications for this versatile chemical entity, expanding the toolbox for chemists in academia and industry.

Incorporation into Polymer Scaffolds for Functional Materials

The presence of the iodomethyl group provides a reactive handle for the incorporation of this pyridine derivative into various polymer backbones. This could lead to the development of functional materials with tailored properties. For instance, its integration into conjugated polymer systems could be explored for applications in conductive polymers. The electron-withdrawing nature of the trichloropyridyl moiety could influence the electronic properties of the resulting polymer. Similarly, its attachment to polymer scaffolds could be investigated for the creation of novel sensors. The pyridine nitrogen and the halogen substituents offer potential sites for interaction with analytes, which could be transduced into a detectable signal.

Application as a Ligand Precursor for Coordination Chemistry

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. nih.gov The this compound molecule is a promising precursor for the synthesis of novel ligands. The iodomethyl group can be readily transformed into other functional groups, such as phosphines, amines, or thiols, which are excellent coordinating agents. The resulting polychlorinated pyridine-based ligands could exhibit unique electronic and steric properties, influencing the catalytic activity, magnetic behavior, or photophysical properties of their metal complexes.

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry offers powerful tools to explore the reactivity of molecules like this compound, guiding experimental work and accelerating the discovery of new reactions.

Computational Screening for Novel Reaction Types

Density functional theory (DFT) and other quantum chemical methods can be employed to model the reactivity of this compound. By calculating properties such as molecular orbital energies, charge distributions, and reaction energy profiles, researchers can predict its behavior in various chemical transformations. For example, computational screening could identify novel cross-coupling reactions, explore its potential in cycloaddition reactions, or predict the regioselectivity of nucleophilic aromatic substitution on the highly chlorinated ring. These theoretical insights can prioritize experimental efforts towards the most promising and undiscovered reaction pathways.

Machine Learning Approaches in Predicting Reactivity and Synthesis Pathways

The growing field of machine learning offers a data-driven approach to predict chemical reactivity and design synthetic routes. By training machine learning models on large datasets of known chemical reactions, it is possible to predict the outcome of new reactions with increasing accuracy. For this compound, machine learning algorithms could be used to predict its reactivity with a diverse range of reagents and under various conditions. Furthermore, these models could assist in retrosynthetic analysis, proposing efficient and novel synthetic pathways to this compound and its derivatives. This in-silico approach can significantly reduce the experimental effort required to explore the full synthetic potential of this versatile building block.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,6-Trichloro-5-(iodomethyl)pyridine, and how can reaction conditions be optimized?

- Methodology :

- Stepwise halogenation : Start with a pyridine precursor (e.g., 2-chloro-5-methylpyridine) and perform sequential chlorination and iodination. Chlorination can be achieved using chlorine gas under UV light or with catalysts like WCl₆ at elevated temperatures (175°C) . For iodination, employ iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents (e.g., DMF) with catalytic Lewis acids.

- Optimization : Monitor reaction progress via GC-MS or TLC. Adjust temperature, catalyst loading, and stoichiometry to minimize byproducts (e.g., over-chlorination). Purify intermediates via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identify C–I stretches (500–600 cm⁻¹) and pyridine ring vibrations (C=C/C=N at 1430–1600 cm⁻¹). Compare with reference spectra of analogous iodomethylpyridines .

- NMR : Use ¹H NMR to detect aromatic protons (δ 8.5–9.0 ppm for pyridine protons) and ¹³C NMR to resolve carbon environments (C–I typically δ 90–110 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (M⁺) and isotopic patterns (e.g., Cl and I isotopes) .

Q. How can nucleophilic substitution reactions be performed on the iodomethyl group?

- Methodology :

- Substitution with amines : React the compound with primary/secondary amines in THF or DMSO at 60–80°C. Use bases (e.g., K₂CO₃) to deprotonate amines and accelerate substitution .

- Cross-coupling : Employ Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to replace iodine with aryl groups .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity?

- Methodology :

- X-ray crystallography : Determine space group (e.g., orthorhombic Pbcm), unit cell parameters (a, b, c), and intramolecular interactions (e.g., C–H···Cl/I contacts). Weak hydrogen bonds may stabilize the crystal lattice, affecting solubility .

- DFT calculations : Model electronic effects of iodine’s electronegativity on the pyridine ring’s electron density. Correlate with experimental reactivity in substitution reactions .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodology :

- Controlled experiments : Synthesize derivatives (e.g., replace iodine with hydrogen via reduction) to isolate spectral contributions of specific substituents.